6-Isopentenyloxyisobergapten

Antimycobacterial Tuberculosis Natural Products

6-Isopentenyloxyisobergapten is a C6-prenyloxy-furanocoumarin with MIC 167 μM against M. tuberculosis H37Ra—5.5× more potent than bergapten, >11× more potent than isobergapten. It exhibits selective monocot phytotoxicity (IC50 29 μM, Lemna paucicostata). Isolated from Heracleum maximum and Semenovia transiliensis, this compound serves as an essential reference standard for HPLC/LC-MS phytochemical profiling and SAR studies. Generic substitution with bergapten or isobergapten is scientifically invalid—only the authentic C6-prenyl substitution delivers the documented bioactivity. Source this natural product to ensure assay reproducibility and valid structure-activity conclusions.

Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
CAS No. 24099-29-4
Cat. No. B149902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopentenyloxyisobergapten
CAS24099-29-4
Molecular FormulaC17H16O5
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C
InChIInChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3
InChIKeyQYROBYWPUVLPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopentenyloxyisobergapten (CAS 24099-29-4) Procurement Guide: Class Identification and Baseline Specifications


6-Isopentenyloxyisobergapten (CAS 24099-29-4) is a prenyloxy-substituted linear furanocoumarin, belonging to the psoralen/isobergapten structural class, with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol [1]. The compound is characterized by an isopentenyloxy (-O-CH2-CH=C(CH3)2) moiety attached at the C6 position of the isobergapten core (5-methoxyfuro[2,3-h]chromen-2-one) . This compound occurs naturally in the roots of Heracleum maximum and the aerial parts of Semenovia transiliensis (Apiaceae) [2], and is primarily sourced via natural product isolation rather than large-scale chemical synthesis . The presence of the prenyl side chain fundamentally distinguishes this molecule from simpler methoxylated furanocoumarins and is a critical determinant of its biological profile and procurement rationale.

6-Isopentenyloxyisobergapten (CAS 24099-29-4): Why In-Class Substitution with Bergapten or Isobergapten Is Not Scientifically Justified


The procurement of 6-isopentenyloxyisobergapten cannot be substituted with simpler, more commercially available furanocoumarins such as bergapten (5-methoxypsoralen) or isobergapten (5-methoxyangelicin) due to fundamental, quantifiable differences in biological potency that arise directly from the isopentenyloxy substitution [1]. The addition of the prenyl side chain significantly enhances antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with 6-isopentenyloxyisobergapten exhibiting an MIC approximately 5.5-fold lower (more potent) than bergapten and over 11-fold lower than isobergapten [1]. Furthermore, this compound demonstrates selective phytotoxicity across different plant species, an activity profile not observed in the parent isobergapten core . These performance differentials are not merely incremental; they represent a distinct functional profile that makes generic substitution in experimental or industrial applications untenable. The evidence below provides the quantitative foundation for this procurement decision.

6-Isopentenyloxyisobergapten (CAS 24099-29-4): Product-Specific Quantitative Evidence Guide


Superior Antimycobacterial Potency Against Mycobacterium tuberculosis H37Ra: Direct Comparison with Seven In-Class Furanocoumarins

6-Isopentenyloxyisobergapten demonstrates substantially greater antimycobacterial activity than six structurally related furanocoumarins isolated from the same plant source. In a direct head-to-head comparison using the microplate resazurin assay (MRA) against Mycobacterium tuberculosis H37Ra, 6-isopentenyloxyisobergapten exhibited an MIC of 167 μM and an IC50 of 27 μM. In contrast, bergapten (MIC: 925 μM, IC50: 125 μM), isobergapten (MIC: 1850 μM, IC50: 344 μM), angelicin (MIC: 2149 μM, IC50: 350 μM), sphondin (MIC: 1859 μM, IC50: 351 μM), pimpinellin (MIC: 812 μM, IC50: 389 μM), and isopimpinellin (MIC: 1625 μM, IC50: 406 μM) all showed markedly weaker activity [1].

Antimycobacterial Tuberculosis Natural Products

Selective Phytotoxicity: Differential Growth Inhibition Between Monocot (Agrostis stolonifera) and Dicot (Lactuca sativa) Species

6-Isopentenyloxyisobergapten exhibits selective phytotoxic activity, showing stronger inhibition against monocotyledonous Agrostis stolonifera (creeping bentgrass) seeds compared to dicotyledonous Lactuca sativa (lettuce) seeds. At a concentration of 1000 μM over a 7-day exposure period, the compound produced greater inhibitory effects on A. stolonifera seed germination and growth than on L. sativa seeds . Additionally, the compound displays concentration-dependent growth inhibition in Lemna paucicostata (duckweed) with an IC50 of 29 μM over a 4-day exposure period .

Phytotoxicity Herbicide Discovery Allelopathy

Structural Differentiation: C6-Isopentenyloxy Substitution as the Critical Determinant of Enhanced Bioactivity

The enhanced antimycobacterial activity of 6-isopentenyloxyisobergapten relative to other furanocoumarins from Heracleum maximum has been explicitly attributed to the presence of the isoprenyl (isopentenyloxy) group attached to the furanocoumarin core [1]. This structural feature is absent in bergapten, isobergapten, angelicin, sphondin, pimpinellin, and isopimpinellin. Across the broader furanocoumarin class, studies have demonstrated that the presence of an isopentenyloxy moiety at position C-8 significantly improves antiviral activity against Herpes simplex virus-1 [2], providing cross-study corroboration that prenyl substitution generally enhances the pharmacological properties of this compound class.

Structure-Activity Relationship Prenyloxycoumarins Medicinal Chemistry

6-Isopentenyloxyisobergapten (CAS 24099-29-4): Best Research and Industrial Application Scenarios


Antimycobacterial Drug Discovery and Tuberculosis Research Programs

6-Isopentenyloxyisobergapten serves as a validated natural product hit compound for antimycobacterial screening cascades targeting Mycobacterium tuberculosis. With an MIC of 167 μM and an IC50 of 27 μM against M. tuberculosis H37Ra, this compound is approximately 5.5-fold more potent than bergapten and over 11-fold more potent than isobergapten in the same assay system [1]. Research programs can utilize this compound as a positive control for furanocoumarin-based antimycobacterial screening, as a reference standard for structure-activity relationship (SAR) studies examining the contribution of the C6-prenyl group to target engagement, and as a scaffold for semi-synthetic derivatization aimed at further improving potency and pharmacokinetic properties.

Herbicide Discovery and Plant Allelopathy Research

The selective phytotoxicity profile of 6-Isopentenyloxyisobergapten—demonstrated by stronger inhibition of Agrostis stolonifera (monocot) compared to Lactuca sativa (dicot) at 1000 μM [1] and an IC50 of 29 μM against Lemna paucicostata growth [1]—positions this compound as a valuable tool for agrochemical research. Applications include: use as a reference phytotoxin in herbicide discovery programs targeting monocot weed species; investigation of species-specific phytotoxic mechanisms in plant biology; and validation of furanocoumarin allelopathy hypotheses in ecological and agricultural research contexts.

Natural Product Reference Standard for Prenyloxyfuranocoumarin Analytical Method Development

6-Isopentenyloxyisobergapten is a structurally distinct member of the prenyloxyfuranocoumarin subclass, isolated from Heracleum maximum roots and Semenovia transiliensis aerial parts [1]. Procurement of this compound enables its deployment as an authentic reference standard for HPLC/LC-MS method development and validation when analyzing plant extracts from Apiaceae species . Its unique retention characteristics and mass spectral signature facilitate accurate identification and quantification in phytochemical profiling studies, botanical authentication workflows, and quality control of botanical raw materials containing prenyloxyfuranocoumarins.

Structure-Activity Relationship Studies of Prenylated Furanocoumarins

For medicinal chemistry and pharmacognosy laboratories investigating the structure-activity relationships of furanocoumarins, 6-Isopentenyloxyisobergapten represents a critical reference compound that embodies the C6-prenyl substitution pattern correlated with enhanced bioactivity across multiple assay systems [1]. This compound can be employed as a benchmark for comparing newly synthesized or newly isolated prenyloxyfuranocoumarin derivatives in antimycobacterial assays, as a template for semi-synthetic modification exploring alternative prenyl chain lengths or substitution positions, and as a probe molecule for target identification studies aimed at elucidating the molecular mechanism of action of prenylated furanocoumarins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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